Cas no 1177482-04-0 ((2-Ethylimidazo2,1-b1,3,4thiadiazol-6-yl)methylamine dihydrochloride)

(2-Ethylimidazo2,1-b1,3,4thiadiazol-6-yl)methylamine dihydrochloride Chemical and Physical Properties
Names and Identifiers
-
- (2-ethylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methanamine
- (2-Ethylimidazo2,1-b1,3,4thiadiazol-6-yl)methylamine dihydrochloride
-
- Inchi: 1S/C7H10N4S/c1-2-6-10-11-4-5(3-8)9-7(11)12-6/h4H,2-3,8H2,1H3
- InChI Key: ARPICECESPVCEA-UHFFFAOYSA-N
- SMILES: C(C1=CN2N=C(CC)SC2=N1)N
(2-Ethylimidazo2,1-b1,3,4thiadiazol-6-yl)methylamine dihydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | E258285-500mg |
[(2-Ethylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methyl]amine dihydrochloride |
1177482-04-0 | 500mg |
$ 600.00 | 2022-06-05 | ||
TRC | E258285-250mg |
[(2-Ethylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methyl]amine dihydrochloride |
1177482-04-0 | 250mg |
$ 380.00 | 2022-06-05 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1409678-5g |
(2-Ethylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methanamine |
1177482-04-0 | 98% | 5g |
¥12960.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1409678-1g |
(2-Ethylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methanamine |
1177482-04-0 | 98% | 1g |
¥3744.00 | 2024-08-09 | |
TRC | E258285-100mg |
[(2-Ethylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methyl]amine dihydrochloride |
1177482-04-0 | 100mg |
$ 185.00 | 2022-06-05 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1409678-250mg |
(2-Ethylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methanamine |
1177482-04-0 | 98% | 250mg |
¥1728.00 | 2024-08-09 |
(2-Ethylimidazo2,1-b1,3,4thiadiazol-6-yl)methylamine dihydrochloride Related Literature
-
Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617
-
Guangchen Li,Tongliang Zhou,Albert Poater,Luigi Cavallo,Steven P. Nolan,Michal Szostak Catal. Sci. Technol., 2020,10, 710-716
-
Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676
-
5. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
Additional information on (2-Ethylimidazo2,1-b1,3,4thiadiazol-6-yl)methylamine dihydrochloride
(2-Ethylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methylamine dihydrochloride and Its Significance in Modern Chemical Biology
CAS no. 1177482-04-0 refers to a specialized chemical compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, formally known as (2-Ethylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methylamine dihydrochloride, is a heterocyclic organic molecule characterized by its complex and intricate structure. The presence of multiple nitrogen and sulfur atoms within its framework imparts unique electronic and steric properties, making it a promising candidate for various biological applications.
The structural motif of this compound encompasses a fused ring system consisting of an imidazole ring, a thiadiazole ring, and an ethylamine side chain. This arrangement not only contributes to its distinct chemical identity but also opens up possibilities for diverse interactions with biological targets. The imidazo[2,1-b][1,3,4]thiadiazole core is particularly noteworthy, as it has been extensively studied for its potential pharmacological activities. Research has demonstrated that such heterocyclic scaffolds can exhibit significant binding affinity to enzymes and receptors involved in critical metabolic pathways.
In recent years, the pharmaceutical industry has shown increasing interest in developing novel therapeutic agents based on heterocyclic compounds. The (2-Ethylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methylamine dihydrochloride structure aligns well with this trend, offering a versatile platform for drug discovery. Its ability to modulate biological processes at the molecular level makes it a valuable asset in the quest for new treatments for various diseases.
One of the most compelling aspects of this compound is its potential as an intermediate in the synthesis of more complex bioactive molecules. The functional groups present in its structure, such as the amine moiety and the hydrochloride salt form, provide numerous opportunities for further chemical modifications. These modifications can be tailored to enhance specific pharmacokinetic or pharmacodynamic properties, ultimately leading to more effective drug candidates.
The synthesis of CAS no. 1177482-04-0 involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been employed to ensure high yield and purity, which are crucial for subsequent biological evaluation. Techniques such as palladium-catalyzed cross-coupling reactions and nucleophilic substitutions have been instrumental in constructing the desired heterocyclic framework.
Evaluation of the biological activity of this compound has revealed intriguing results. Preclinical studies have indicated that it may possess inhibitory effects on certain enzymes implicated in inflammation and cancer progression. The ability of (2-Ethylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methylamine dihydrochloride to interact with these targets suggests its potential as a lead compound for further development into therapeutic agents.
The growing body of research on heterocyclic compounds underscores their importance in modern medicinal chemistry. The unique structural features of molecules like CAS no. 1177482-04-0 contribute to their versatility and efficacy in modulating biological pathways. As our understanding of these compounds deepens, so does the promise they hold for addressing unmet medical needs.
In conclusion, the compound identified by CAS no. 1177482-04-0, specifically (2-Ethylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methylamine dihydrochloride, represents a significant advancement in chemical biology research. Its complex structure and diverse functional groups make it a valuable tool for exploring novel therapeutic strategies. Continued investigation into its properties and potential applications will undoubtedly contribute to the development of innovative treatments in the future.
1177482-04-0 ((2-Ethylimidazo2,1-b1,3,4thiadiazol-6-yl)methylamine dihydrochloride) Related Products
- 138976-87-1(N,1-dimethyl-3,4-dihydroisoquinolin-6-amine)
- 2757083-45-5((4S,4'S,5S,5'S)-2,2'-(2,3-Dihydro-1H-indene-2,2-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole))
- 1465667-16-6((1S,3s)-1-(3,4-dichlorophenyl)-3-hydroxycyclobutane-1-carboxylic acid)
- 941976-35-8(N'-2-(3-methoxyphenyl)-2-(morpholin-4-yl)ethyl-N-(thiophen-2-yl)methylethanediamide)
- 799812-87-6(18:0 Coenzyme A, stearoyl Coenzyme A (ammonium salt), powder)
- 1232431-91-2(2-Pyridinamine, 5-chloro-4-phenyl-)
- 24094-75-5(Benzamide, N-(3,4-dichlorophenyl)-3-(trifluoromethyl)-)
- 2138079-52-2(1-(5-Hydroxy-2-methylcyclohexyl)pyrrolidine-2,5-dione)
- 2172356-71-5(5-{1,3-dimethyl-1H-thieno2,3-cpyrazol-5-yl}-1-propyl-1,2,3,6-tetrahydropyridine)
- 1781705-74-5(2-{[1-(Trifluoroacetyl)pyrrolidin-3-yl]amino}acetic acid)



